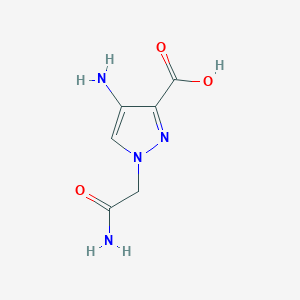

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid

Beschreibung

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a carbamoylmethyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid moiety at the 3-position. This structure combines polar functional groups (carbamoyl and carboxylic acid) with the heterocyclic pyrazole core, making it a versatile candidate for medicinal chemistry and drug development.

Eigenschaften

Molekularformel |

C6H8N4O3 |

|---|---|

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

4-amino-1-(2-amino-2-oxoethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H8N4O3/c7-3-1-10(2-4(8)11)9-5(3)6(12)13/h1H,2,7H2,(H2,8,11)(H,12,13) |

InChI-Schlüssel |

MWRGSYNGILEUFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NN1CC(=O)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can yield pyrazole derivatives, which can then be further functionalized to introduce the amino, carbamoylmethyl, and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings from Structural Analysis

Substituent Effects on Polarity and Solubility: The carbamoylmethyl group in the target compound introduces two hydrogen-bond donors (NH2), increasing hydrophilicity compared to phenyl or allyl substituents . Phenyl and thienyl groups enhance hydrophobicity, favoring membrane penetration but reducing aqueous solubility .

Functional Group Influence on Bioactivity: Carboxylic acid at Position 3 (target compound) enables ionic interactions with target proteins, whereas ester or amide derivatives (e.g., methyl ester in ) may act as prodrugs or improve stability .

Positional Isomerism: The 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid () shifts the carboxylic acid to Position 4, altering hydrogen-bonding networks and crystal packing behavior compared to the target compound .

Biologische Aktivität

4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group at the 4-position and a carboxylic acid at the 3-position, which are critical for its biological activity. The presence of a carbamoylmethyl group enhances its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of 4-amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid reveals several important findings:

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, certain pyrazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.04 ± 0.01 | COX-2 |

| Compound B | 0.04 ± 0.02 | COX-2 |

| 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid | TBD | TBD |

While specific IC50 values for 4-amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid are not yet available, related compounds have demonstrated potent anti-inflammatory effects, indicating potential for this compound as well .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been explored, with some compounds showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

| Compound | Activity Type | Bacteria Tested |

|---|---|---|

| Compound C | Antibacterial | E. coli, S. aureus |

| Compound D | Antibacterial | Pseudomonas aeruginosa |

| 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid | TBD | TBD |

The specific antibacterial activity of 4-amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid is still under investigation, but its structural features suggest it may possess similar properties .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study assessing various pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, certain derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs like indomethacin. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory efficacy.

Case Study 2: Antibacterial Screening

A series of pyrazole derivatives were screened against common bacterial strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) that were lower than those of traditional antibiotics, highlighting the potential for developing new antibacterial agents based on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid can be attributed to its structural components:

- Amino Group : Essential for interaction with biological targets.

- Carboxylic Acid : May facilitate solubility and enhance binding affinity.

- Carbamoylmethyl Group : Potentially increases lipophilicity, impacting absorption and distribution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-1-(carbamoylmethyl)-1H-pyrazole-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and hydrolysis. For example, alkaline hydrolysis of ester precursors (e.g., ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate) yields the carboxylic acid group . The carbamoylmethyl group can be introduced via coupling reactions using carbamoyl chloride or urea derivatives under basic conditions. Key intermediates include pyrazole esters and chloro-substituted precursors, as seen in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., ¹H NMR for amino and carbamoyl protons). Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in related pyrazole-carboxylic acid derivatives .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines (OSHA HCS classification). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in ventilated areas at room temperature, and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of the carbamoylmethyl substitution reaction during synthesis?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., K₂CO₃ for nucleophilic reactions ) and solvents (polar aprotic solvents like DMF enhance reactivity). Monitor reaction progress via TLC or HPLC. For example, increasing reaction time to 24 hours improved yields in analogous pyrazole amidation reactions .

Q. How can computational methods predict the biological activity of this compound, and how do they correlate with experimental data?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can model interactions with biological targets like enzymes or receptors. Validate predictions with in vitro assays (e.g., anti-inflammatory or antimicrobial activity). For pyrazole derivatives, computational LogP values often correlate with experimental solubility data, aiding in pharmacokinetic predictions .

Q. What strategies resolve discrepancies in reported solubility and stability data?

- Methodological Answer : Conduct controlled solubility studies across pH ranges (1–13) and solvents (water, DMSO). Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, related carboxylic acid derivatives showed pH-dependent stability, degrading rapidly under alkaline conditions .

Q. How can hydrogen bonding networks in the crystal structure be analyzed to inform material properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and O–H⋯N bonds). Software like Mercury (CCDC) visualizes hydrogen-bonding motifs. For instance, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid exhibited a 3D network stabilized by multiple hydrogen bonds, influencing its melting point and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.